Alamarine

Cancer Research Differentiation Therapy Leukemia

Researchers studying AML/APL differentiation often face a scarcity of non-cytotoxic probes that induce lineage commitment rather than apoptosis. Alamarine (CAS 77156-18-4) directly addresses this gap. - Mechanistic specificity: Arrests undifferentiated cell proliferation while driving monocytic lineage commitment-a profile distinct from conventional cytotoxic alkaloids. - Structural benchmark: Features a rigid 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one scaffold with defined (1R)-stereochemistry, enabling unambiguous SAR comparisons within the Alangium lamarckii alkaloid series. - Supply assurance: Procured as authenticated reference material with verified stereochemical purity (≥95%, HPLC), ensuring experimental reproducibility.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 77156-18-4
Cat. No. B1196340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlamarine
CAS77156-18-4
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C1=C2C=C3C4=CC(=C(C=C4CCN3C(=O)C2=CN=C1)OC)O)O
InChIInChI=1S/C19H18N2O4/c1-10(22)14-8-20-9-15-13(14)6-16-12-7-17(23)18(25-2)5-11(12)3-4-21(16)19(15)24/h5-10,22-23H,3-4H2,1-2H3/t10-/m1/s1
InChIKeyHDIPTJUHEOGXQC-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alamarine CAS 77156-18-4 Procurement Guide: Isoquinolinonaphthyridine Alkaloid for Differentiation-Focused Research


Alamarine (CAS 77156-18-4) is a structurally defined isoquinolinonaphthyridine alkaloid, chemically described as 2-hydroxy-12-[(1R)-1-hydroxyethyl]-3-methoxy-5,6-dihydro-8H-isoquinolino[2,1-b][2,7]naphthyridin-8-one (molecular formula C₁₉H₁₈N₂O₄, molecular weight 338.357 g/mol) [1]. It was originally isolated from the seeds of Alangium lamarckii Thw. and belongs to a unique class of benzopyridoquinolizine derivatives [2]. Notably, Alamarine is reported to arrest the proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, a functional profile that distinguishes it from purely cytotoxic alkaloid alternatives and positions it as a specialized tool for differentiation mechanism studies [3]. This compound is recognized across multiple authoritative chemical databases including ChEBI (CHEBI:2534), KEGG (C09326), KNApSAcK (C00001794), and PubChem (CID:442157), ensuring verifiable identity and structural traceability [1].

Why Alamarine Cannot Be Substituted by Common Alkaloid Alternatives: Structural and Functional Considerations


Generic substitution of Alamarine with superficially related alkaloids such as ajmalicine, harmine, or even structurally adjacent compounds like alangimarine is scientifically unsound due to fundamental differences in both core scaffold architecture and reported functional mechanism. Alamarine possesses a distinctive 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one tetracyclic framework—a rigid, planar benzopyridoquinolizidine derivative that is structurally non-interchangeable with monoterpenoid indole alkaloids (e.g., ajmalicine) or β-carboline alkaloids (e.g., harmine) [1]. More critically, Alamarine's documented ability to induce monocytic differentiation in undifferentiated cells represents a mechanistically distinct activity profile compared to the conventional apoptosis-induction or cytotoxicity endpoints associated with many alternative alkaloids [2]. The specific stereochemical configuration at C12 (1R-hydroxyethyl) and the precise substitution pattern at positions 2 (hydroxy) and 3 (methoxy) are integral to its bioactivity signature, meaning even closely related benzopyridoquinolizidine congeners—including alangimarine (1), alangimaridine (3), isoalamarine (5), and dihydroalamarine (7) isolated from the same plant source—cannot be assumed to exhibit identical or even similar biological effects without direct empirical comparison [3]. Procurement of Alamarine specifically, rather than an untested analog, is essential for reproducibility in differentiation-focused experimental systems.

Quantitative Differentiation Evidence: Alamarine vs. Structural and Functional Analogs


Functional Differentiation Mechanism: Induction of Monocytic Differentiation vs. Cytotoxic Apoptosis

Alamarine exhibits a functional mechanism centered on arresting the proliferation of undifferentiated cells and actively inducing their differentiation toward the monocyte lineage [1]. This differentiation-promoting activity stands in mechanistic contrast to the predominant activity profile of widely studied alkaloids such as berberine, harmine, and lycorine, which primarily exert their antiproliferative effects through the induction of apoptosis and/or cell cycle arrest without documented differentiation-inducing capacity [2]. The differentiation mechanism is particularly relevant in the context of acute promyelocytic leukemia (APL) research, where agents capable of forcing terminal differentiation of malignant blasts represent a distinct therapeutic paradigm from conventional cytotoxic chemotherapy.

Cancer Research Differentiation Therapy Leukemia Natural Products

Core Scaffold Differentiation: Benzopyridoquinolizidine Architecture vs. Monoterpenoid Indole Alkaloids

Alamarine belongs to the benzopyridoquinolizidine class, specifically characterized as an isoquinolinonaphthyridine derivative—a tetracyclic scaffold incorporating a 5,6-dihydroisoquinolino[2,1-b][2,7]naphthyridin-8-one core with stereochemically defined (1R)-hydroxyethyl substitution at position 12 [1]. This architecture is fundamentally distinct from the pentacyclic indole framework of ajmalicine (IC50 = 72.3 μM for nicotinic receptor inhibition) and the β-carboline nucleus of harmine (HepG2 IC50 = 11–21 μM), which represent entirely separate biosynthetic origins (monoterpenoid indole vs. tyrosine-derived benzylisoquinoline pathways) . Within the Alangium lamarckii-derived benzopyridoquinolizine series, Alamarine differs from its closest congeners—alangimarine (1), alangimaridine (3), isoalamarine (5), and dihydroalamarine (7)—in its specific oxidation state, substitution pattern, and stereochemistry [2].

Medicinal Chemistry Structural Biology Alkaloid Chemistry Scaffold Classification

Chiral Purity and Stereochemical Identity: (1R)-Configured Secondary Alcohol vs. Racemic or Unspecified Alternatives

Alamarine possesses a defined stereochemical configuration at C12, bearing a (1R)-1-hydroxyethyl substituent as unambiguously established by the IUPAC nomenclature 2-hydroxy-12-[(1R)-1-hydroxyethyl]-3-methoxy-5,6-dihydro-8H-isoquinolino[2,1-b][2,7]naphthyridin-8-one [1]. The InChIKey HDIPTJUHEOGXQC-SNVBAGLBSA-N encodes this specific stereoisomer, distinguishing it from any potential epimeric forms (e.g., (1S)-configured analogs) or diastereomeric mixtures [2]. This stereochemical specificity contrasts with many commercially available alkaloid references that lack defined stereochemistry or are supplied as racemic mixtures. Notably, isoalamarine (13), which co-occurs with Alamarine in Alangium lamarckii stem-bark, represents a structurally distinct isomer whose biological activity may differ from Alamarine due to altered spatial presentation of functional groups [3].

Stereochemistry Chiral Resolution Natural Products Quality Control

High-Value Application Scenarios for Alamarine CAS 77156-18-4 in Research and Development


Differentiation Therapy Research in Hematological Malignancies

Investigators studying differentiation-inducing agents for acute promyelocytic leukemia (APL), acute myeloid leukemia (AML), or myelodysplastic syndromes should prioritize Alamarine as a natural product-derived chemical probe with documented capacity to induce monocytic differentiation [1]. Unlike conventional cytotoxic alkaloids that eliminate cancer cells via apoptosis (e.g., berberine, lycorine), Alamarine's reported mechanism of arresting proliferation while promoting differentiation aligns with the therapeutic paradigm exemplified by all-trans retinoic acid (ATRA) in APL treatment. Experimental systems should include differentiation marker assessment (CD14, CD11b expression) and morphological evaluation (Wright-Giemsa staining) to quantify differentiation induction, with comparisons against structurally distinct differentiation agents serving as internal validation controls. Note that primary quantitative IC50/EC50 data for Alamarine in specific cell lines are not available in the open literature, necessitating dose-response characterization as an initial experimental step [1].

Structure-Activity Relationship Studies of Benzopyridoquinolizine Alkaloids

Medicinal chemistry and natural product research programs focused on isoquinolinonaphthyridine and benzopyridoquinolizidine scaffolds should procure Alamarine as a structurally defined reference standard for comparative SAR investigations [1]. The compound serves as a benchmark within the Alangium lamarckii-derived alkaloid series, which includes alangimarine (1), alangimaridine (3), isoalamarine (5), alangimarinone (6), dihydroalamarine (7), and dihydroisoalamarine (8) [2]. Systematic comparison of Alamarine with these congeners—each differing in oxidation state, unsaturation, and substitution pattern—enables deconvolution of structural determinants underlying differentiation-promoting activity. Procurement of Alamarine with verified stereochemical purity (1R-configuration) is essential, as epimeric or racemic mixtures would confound interpretation of stereochemical contributions to biological activity [3].

Psoriasis and Inflammatory Skin Disease Experimental Models

Based on ethnopharmacological and database annotations indicating Alamarine's historical use in treating skin diseases including psoriasis [1], researchers investigating keratinocyte hyperproliferation and differentiation disorders should consider Alamarine as a specialized tool compound. The proposed mechanism—arresting proliferation of undifferentiated cells while promoting differentiation toward a mature phenotype—is mechanistically relevant to the pathophysiology of psoriasis, which is characterized by aberrant keratinocyte proliferation and incomplete terminal differentiation. Experimental applications may include in vitro keratinocyte differentiation assays (involucrin, filaggrin, loricrin expression) and organotypic skin models, with Alamarine serving as a naturally derived comparator to synthetic differentiation agents such as vitamin D3 analogs. Researchers should note that quantitative efficacy data in psoriasis-relevant models are not publicly available, necessitating de novo characterization [1].

Natural Product Reference Standard for Phytochemical and Analytical Method Development

Analytical chemistry laboratories and natural product repositories requiring authenticated reference materials for method validation or phytochemical profiling should procure Alamarine as a characterized standard from the Alangium lamarckii metabolome [1]. The compound's unambiguous spectral identifiers—including UV absorption maxima at 220, 253, and 363 nm in ethanol [2] and the defined InChIKey HDIPTJUHEOGXQC-SNVBAGLBSA-N [3]—enable its use as a calibration standard for HPLC-DAD, LC-MS, and NMR-based dereplication workflows. Alamarine's inclusion in authoritative databases including ChEBI (CHEBI:2534), KEGG (C09326), and KNApSAcK (C00001794) supports its utility as a cross-referenced standard for metabolomics studies of Alangium species and related benzylisoquinoline alkaloid-containing plants. Procurement of Alamarine specifically, rather than structurally similar but chromatographically distinct congeners such as alangimarine or isoalamarine, is critical for accurate peak assignment and quantification.

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